2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester: is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
Boronic acid pinacol esters, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that allows for various transformations, such as formal anti-Markovnikov alkene hydromethylation . This process involves the removal of the boron moiety from the boronic ester, which is a challenging step due to the increased stability of boronic esters .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of new organic compounds. The Suzuki–Miyaura coupling reaction, for instance, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, enabling various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new organic compounds through various transformations. For instance, the protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation. This process has been applied to the synthesis of various complex molecules .
Action Environment
The action of 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is influenced by environmental factors such as pH and moisture. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes or in chemical transformations .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester are largely defined by its boronic ester moiety. This moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound interacts with various enzymes, proteins, and other biomolecules during these transformations .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its boronic ester moiety. This moiety can undergo various transformations, including protodeboronation . Protodeboronation is a process where the boron moiety is removed from the boronic ester . This process can be catalyzed by a radical approach .
Temporal Effects in Laboratory Settings
They are usually bench stable, easy to purify, and often even commercially available . Over time, they can undergo various transformations, including protodeboronation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester typically involves the esterification of 2,5-Dimethoxy-4-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various coupled products depending on the reactants used in the cross-coupling reactions.
Scientific Research Applications
Chemistry: 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its stability and reactivity make it a valuable intermediate in various synthetic pathways .
Biology and Medicine: Boronic esters, including this compound, are explored for their potential use in drug delivery systems and as boron carriers for neutron capture therapy.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including molecular spin switches and electron transfer dyads. Its versatility in forming stable bonds with other molecules makes it a valuable component in material science .
Comparison with Similar Compounds
- 2-Formylphenylboronic acid pinacol ester
- 4-Formylphenylboronic acid pinacol ester
- 2,4-Difluorophenylboronic acid pinacol ester
Comparison: Compared to other similar compounds, 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is unique due to the presence of methoxy groups at the 2 and 5 positions. These methoxy groups can influence the reactivity and stability of the compound, making it distinct in its chemical behavior and applications .
Properties
IUPAC Name |
2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-12(18-5)10(9-17)7-13(11)19-6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVZZRCBAMCLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.